2,3-Dichloro-N-phenylmaleimide

Catalog No.
S752928
CAS No.
3876-05-9
M.F
C10H5Cl2NO2
M. Wt
242.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichloro-N-phenylmaleimide

CAS Number

3876-05-9

Product Name

2,3-Dichloro-N-phenylmaleimide

IUPAC Name

3,4-dichloro-1-phenylpyrrole-2,5-dione

Molecular Formula

C10H5Cl2NO2

Molecular Weight

242.05 g/mol

InChI

InChI=1S/C10H5Cl2NO2/c11-7-8(12)10(15)13(9(7)14)6-4-2-1-3-5-6/h1-5H

InChI Key

CZLKFADFZAWWBC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl

Biological Activity:

  • Antimicrobial properties: Studies have shown 2,3-DCP exhibits antibacterial and antifungal activity against various pathogens. Research suggests it disrupts bacterial cell membranes and inhibits fungal growth [].
  • Anticancer properties: 2,3-DCP demonstrates potential in cancer research due to its ability to induce cell death in cancer cells while having minimal impact on healthy cells [].

Chemical Synthesis:

  • Dieneophile in Diels-Alder reactions: 2,3-DCP acts as a dienophile in Diels-Alder reactions, a valuable tool for creating complex organic molecules. Its reactivity allows for the formation of specific cyclic structures [].
  • Crosslinking agent: 2,3-DCP serves as a crosslinking agent in polymer chemistry. It forms covalent bonds between polymer chains, influencing material properties like strength and stability [].

Material Science:

  • Biocompatible materials: 2,3-DCP is being explored for developing biocompatible materials for medical applications. Its ability to form hydrogels with tunable properties makes it suitable for drug delivery and tissue engineering [].
  • Organic electronics: Research suggests 2,3-DCP can be incorporated into organic electronic devices like organic light-emitting diodes (OLEDs) due to its electron-withdrawing properties [].

2,3-Dichloro-N-phenylmaleimide has the molecular formula C10H5Cl2NO2 and is characterized by the presence of two chlorine atoms attached to the maleimide structure at the 2 and 3 positions. This compound is known for its reactivity due to the electrophilic nature of the maleimide group, making it a valuable intermediate in organic synthesis and medicinal chemistry .

  • Current research on DCPM is limited, and its specific mechanism of action in biological systems remains unexplored.
  • No data on the specific hazards associated with DCPM is readily available. However, due to the presence of chlorine atoms, it is recommended to handle it with care, following standard laboratory safety protocols for potentially irritating or corrosive chemicals.

  • Nucleophilic Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles, leading to monosubstituted or disubstituted products .
  • Diels-Alder Reactions: It can react with conjugated dienes to form cycloadducts, demonstrating its utility in cycloaddition reactions .
  • Formation of Heterocycles: It can undergo reactions that result in the formation of sulfur heterocycles when reacted with dithiooxamide .

The biological activity of 2,3-dichloro-N-phenylmaleimide has been studied primarily in the context of its effects on cellular processes. It has been shown to inhibit certain protein kinases, which play crucial roles in cell signaling pathways. This inhibition can affect various biological functions, including cell proliferation and apoptosis . Its potential as an anticancer agent is under investigation due to these properties.

Several methods exist for synthesizing 2,3-dichloro-N-phenylmaleimide:

  • From 2,3-Dichloromaleic Anhydride: A common method involves reacting 2,3-dichloromaleic anhydride with aniline. This reaction typically proceeds under mild conditions and yields the desired product efficiently .
  • Radical Pathways: Alternative synthesis routes may involve radical mechanisms starting from other maleic anhydride derivatives .

2,3-Dichloro-N-phenylmaleimide finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential use in drug development targeting specific kinases involved in cancer and other diseases .
  • Material Science: It can be used to modify polymers and create materials with specific properties.

Interaction studies have focused on how 2,3-dichloro-N-phenylmaleimide interacts with proteins and other biomolecules. These studies are crucial for understanding its mechanism of action as a kinase inhibitor and its potential therapeutic applications. The compound's ability to form covalent bonds with target proteins enhances its efficacy as a selective inhibitor .

Several compounds share structural similarities with 2,3-dichloro-N-phenylmaleimide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N-PhenylmaleimideContains a phenyl group but no chlorineLess reactive than 2,3-dichloro-N-phenylmaleimide
2-Chloromaleic AnhydrideContains one chlorine atomUsed as a precursor for various maleimide derivatives
3-Chloro-N-phenylmaleimideContains one chlorine atomSimilar reactivity but different substitution patterns
N-(4-Chlorophenyl)maleimideContains a para-chlorophenyl groupPotentially different biological activity

The uniqueness of 2,3-dichloro-N-phenylmaleimide lies in its dual chlorine substituents that enhance its electrophilic character compared to its analogs. This feature makes it particularly useful in synthetic applications where selective reactivity is desired.

XLogP3

2.7

Wikipedia

2,3-Dichloro-N-phenylmaleimide

Dates

Modify: 2023-08-15

Explore Compound Types